Chrysospermin D

Antiviral Peptaibol TMV inhibition

Chrysospermin D (CAS 160791-56-0, C91H144N22O23, MW 1914.25) is a 19-residue peptaibol antibiotic first isolated from the mycelium of the fungus Apiocrea chrysosperma Ap101. Belonging to the peptaibol family—characterized by a high proportion of non-proteinogenic amino acids such as α-aminoisobutyric acid (Aib) and isovaline, an N-terminal acetyl group, and a C-terminal amino alcohol (tryptophanol)—chrysospermin D exhibits broad-spectrum antibacterial activity against Gram-positive organisms (including Staphylococcus aureus and Bacillus subtilis) as well as antifungal activity against yeasts such as Saccharomyces cerevisiae.

Molecular Formula C92H144N22O23
Molecular Weight 1926.3 g/mol
Cat. No. B15568385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysospermin D
Molecular FormulaC92H144N22O23
Molecular Weight1926.3 g/mol
Structural Identifiers
InChIInChI=1S/C92H144N22O23/c1-24-91(22,113-80(134)88(16,17)108-73(127)62(48-116)104-76(130)84(8,9)107-72(126)61(99-52(7)117)43-53-32-27-26-28-33-53)81(135)103-60(42-49(3)4)71(125)101-58(37-39-64(93)118)69(123)96-46-66(120)105-87(14,15)78(132)110-85(10,11)75(129)98-50(5)67(121)97-51(6)68(122)106-90(20,21)83(137)114-41-31-36-63(114)74(128)109-92(23,25-2)82(136)112-89(18,19)79(133)111-86(12,13)77(131)102-59(38-40-65(94)119)70(124)100-55(47-115)44-54-45-95-57-35-30-29-34-56(54)57/h26-30,32-35,45,49-51,55,58-63,95,115-116H,24-25,31,36-44,46-48H2,1-23H3,(H2,93,118)(H2,94,119)(H,96,123)(H,97,121)(H,98,129)(H,99,117)(H,100,124)(H,101,125)(H,102,131)(H,103,135)(H,104,130)(H,105,120)(H,106,122)(H,107,126)(H,108,127)(H,109,128)(H,110,132)(H,111,133)(H,112,136)(H,113,134)
InChIKeyYJJDNQCDOHQFFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Chrysospermin D: 19-Residue Peptaibol Antibiotic from Apiocrea chrysosperma – CAS 160791-56-0


Chrysospermin D (CAS 160791-56-0, C91H144N22O23, MW 1914.25) is a 19-residue peptaibol antibiotic first isolated from the mycelium of the fungus Apiocrea chrysosperma Ap101 [1]. Belonging to the peptaibol family—characterized by a high proportion of non-proteinogenic amino acids such as α-aminoisobutyric acid (Aib) and isovaline, an N-terminal acetyl group, and a C-terminal amino alcohol (tryptophanol)—chrysospermin D exhibits broad-spectrum antibacterial activity against Gram-positive organisms (including Staphylococcus aureus and Bacillus subtilis) as well as antifungal activity against yeasts such as Saccharomyces cerevisiae [2][3].

Why Chrysospermin D Cannot Be Substituted by Generic Peptaibols: Evidence of Sequence-Specific Activity and Differential Potency


Peptaibols are a structurally diverse class of fungal peptides; simple substitution based on chain length or Aib content fails to account for critical variations in membrane activity, target selectivity, and biological potency. Studies comparing 14 naturally occurring peptaibols demonstrate that membrane pore formation efficiency differs by orders of magnitude depending on peptide sequence and constituent amino acids [1]. Within the chrysospermin subfamily alone, minor sequence variations—such as the substitution of isovaline (Iva) at position 14 in chrysospermin D versus proline in chrysospermin C—translate to measurable differences in antiviral efficacy [2]. Furthermore, the induction of pigment formation in Phoma destructiva is a class-level phenomenon, but the quantitative potency varies among peptaibols [3]. Therefore, generic substitution of chrysospermin D with an alternative peptaibol carries significant experimental risk unless the specific comparator data provided below are matched.

Chrysospermin D Quantitative Differentiation: Head-to-Head Comparisons vs. Chrysospermin B, Smaller Peptaibols, and Structural Analogs


Chrysospermin D vs. Chrysospermin B: Superior Antiviral Efficacy Against Tobacco Mosaic Virus (TMV)

In a direct head-to-head comparison using a local lesion host assay (Nicotiana tabacum cv. Xanthi nc), chrysospermin D demonstrated markedly stronger inhibition of tobacco mosaic virus (TMV) infection than chrysospermin B, a closely related 19-residue peptaibol differing only in two amino acid positions [1].

Antiviral Peptaibol TMV inhibition

Chrysospermins C/D vs. Short-Chain Peptaibols: Orders-of-Magnitude Higher Membrane Pore Formation Efficiency

In an artificial bilayer membrane model comparing 14 naturally occurring peptaibols, chrysospermins C and D (grouped together) exhibited membrane pore formation efficiency that was higher by several orders of magnitude relative to smaller peptaibols containing fewer than 17 amino acid residues [1].

Membrane biophysics Ion channel Peptaibol

Chrysospermin D vs. Chrysospermin C: Sequence Divergence at Position 14 (Iva vs. Pro)

The amino acid sequences of chrysospermins A–D have been elucidated by detailed spectroscopic analysis and chemical degradation [1]. Chrysospermin D differs from chrysospermin C by a single residue: isovaline (Iva) at position 14 instead of proline (Pro) [2]. This substitution has been correlated with differential membrane activity and biological effects [3].

Structure-activity relationship Peptaibol Amino acid sequence

Chrysospermins Induce Pigment Formation in Phoma destructiva: A Class-Level Differential

The chrysospermins (A–D) induce pigment formation in the fungus Phoma destructiva, a phenotypic response not uniformly observed across all peptaibols [1]. While specific quantitative data for chrysospermin D alone are not available, this class-level property distinguishes chrysospermins from peptaibols such as ampullosporins, which show different pigment induction profiles [2].

Antifungal Secondary metabolism Bioassay

Chrysospermin D Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Antiviral Screening for Plant Pathogen Control (TMV Model)

Chrysospermin D is the preferred chrysospermin for tobacco mosaic virus (TMV) inhibition studies, based on direct comparative data showing superior efficacy (96.3% inhibition at 100 μg/mL) over chrysospermin B [1]. Researchers developing peptaibol-based antiviral agents for crop protection should prioritize chrysospermin D as the lead candidate within this structural subclass.

Membrane Biophysics and Ion Channel Studies

Due to its high membrane pore formation efficiency—orders of magnitude greater than short-chain peptaibols (<17 residues) [2]—chrysospermin D serves as a potent tool for investigating peptaibol-induced membrane permeabilization, ion channel formation, and bilayer disruption in artificial membrane models.

Structure-Activity Relationship (SAR) Investigations of Peptaibols

The defined amino acid sequence of chrysospermin D, particularly the presence of isovaline at position 14 (versus proline in chrysospermin C), makes it a distinct chemical probe for SAR studies aimed at understanding how single-residue substitutions modulate membrane activity, antimicrobial spectrum, and cytotoxicity [3].

Fungal Secondary Metabolism and Pigment Induction Assays

Chrysospermin D is a validated inducer of pigment formation in Phoma destructiva [4], providing a reliable positive control or elicitor in assays exploring fungal secondary metabolism, stress responses, and the regulation of pigment biosynthesis pathways.

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